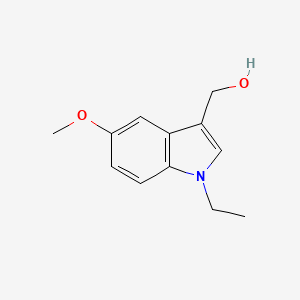

(1-Ethyl-5-methoxy-1H-indol-3-yl)methanol

Description

Significance of the Indole (B1671886) Scaffold in Chemical and Biological Research

The indole scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a five-membered, nitrogen-containing pyrrole (B145914) ring, is a privileged motif in the realm of chemical and biological sciences. rsc.org Its structural rigidity and the electron-rich nature of the pyrrole ring make it an ideal framework for interacting with a multitude of biological targets. This versatility has rendered indole and its derivatives as a focal point in drug discovery and medicinal chemistry. chim.it

The significance of the indole nucleus is underscored by its presence in a wide array of natural products and commercially available pharmaceuticals. rsc.org Many indole-containing compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antidiabetic, antimicrobial, and antihypertensive properties. The ability to readily functionalize the indole ring at various positions allows for the fine-tuning of its biological and physicochemical properties, making it a versatile building block for the development of novel therapeutic agents. chim.it

Contextualization of 5-Methoxyindole (B15748) Derivatives in Organic Synthesis and Medicinal Chemistry

The introduction of a methoxy (B1213986) group at the 5-position of the indole ring significantly influences the molecule's electronic properties and, consequently, its reactivity and biological profile. The electron-donating nature of the methoxy group enhances the nucleophilicity of the indole ring, particularly at the C3 position, making it a valuable precursor in various synthetic transformations. d-nb.info

5-Methoxyindole derivatives are integral intermediates in the synthesis of a range of pharmacologically active compounds. chim.it For instance, they serve as building blocks for melatonin (B1676174) (N-acetyl-5-methoxytryptamine), a neurohormone regulating sleep-wake cycles, and its analogs. nih.gov Research has explored the synthesis of 5-methoxyindole derivatives for their potential anti-inflammatory, antiparasitic (against Plasmodium falciparum), and antimitotic activities. chim.itresearchgate.net The synthesis of these derivatives often begins with commercially available 5-methoxyindole or involves multi-step sequences starting from precursors like vanillin. chim.itchemicalbook.com The strategic placement of the methoxy group is a key design element in developing new chemical entities with tailored biological functions.

Research Landscape of (1-Ethyl-5-methoxy-1H-indol-3-yl)methanol and Related Indolylmethanols

Direct research specifically detailing the synthesis and properties of this compound is not extensively documented in publicly available literature. However, its structure is composed of well-understood chemical motifs, allowing for a comprehensive discussion based on the established reactivity of its constituent parts: the N-ethylated indole, the 5-methoxy substituent, and the 3-hydroxymethyl group.

The synthesis of this specific compound can be logically proposed through a multi-step sequence utilizing established synthetic protocols. A common route would involve:

Formylation of 5-methoxyindole: Introduction of a formyl (-CHO) group at the C3 position, typically via the Vilsmeier-Haack reaction, to produce 5-methoxy-1H-indole-3-carbaldehyde.

Reduction to the alcohol: The resulting aldehyde can be selectively reduced to the corresponding primary alcohol, (5-methoxy-1H-indol-3-yl)methanol, using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄). mdpi.com

N-Alkylation: The final step involves the ethylation of the indole nitrogen. This can be achieved by treating (5-methoxy-1H-indol-3-yl)methanol with an ethylating agent like ethyl bromide or ethyl iodide in the presence of a base such as sodium hydride (NaH) in a suitable solvent like tetrahydrofuran (B95107) (THF). nih.govbeilstein-journals.org The choice of base and solvent is critical for achieving regioselectivity, favoring N-alkylation over O-alkylation of the hydroxyl group.

Indolylmethanols, particularly (1H-indol-3-yl)methanols, are recognized as versatile intermediates in organic synthesis. d-nb.info They can act as electrophilic precursors for Friedel-Crafts type reactions, enabling the construction of more complex indole-containing molecules like diindolylmethanes. The N-alkylation, such as the ethyl group in the target compound, can modulate the molecule's lipophilicity and steric profile, which may influence its biological activity and metabolic stability. The reactivity of the hydroxyl group allows for further derivatization, such as esterification or etherification, providing a handle for creating a library of related compounds for structure-activity relationship (SAR) studies.

While specific experimental data for this compound is scarce, the collective knowledge on indole chemistry, N-alkylation techniques, and the functionalization of 5-methoxyindoles provides a solid foundation for its synthesis and predicts its utility as a valuable intermediate in medicinal chemistry and materials science. nih.govmdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

(1-ethyl-5-methoxyindol-3-yl)methanol |

InChI |

InChI=1S/C12H15NO2/c1-3-13-7-9(8-14)11-6-10(15-2)4-5-12(11)13/h4-7,14H,3,8H2,1-2H3 |

InChI Key |

NTGZTLGPJDCUKF-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C2=C1C=CC(=C2)OC)CO |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethyl 5 Methoxy 1h Indol 3 Yl Methanol and Its Analogues

Direct Synthesis Approaches to (1-Ethyl-5-methoxy-1H-indol-3-yl)methanol

Direct synthesis of the target compound hinges on the sequential functionalization of a 5-methoxyindole (B15748) precursor. This involves N-alkylation followed by C3-functionalization.

The introduction of an ethyl group at the N1 position of the indole (B1671886) ring is a critical first step. Standard N-alkylation procedures are effective for this transformation. A common method involves the deprotonation of the indole nitrogen with a suitable base, followed by reaction with an ethylating agent.

A typical procedure for the N-alkylation of an indole involves using a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The resulting indolide anion is then quenched with an ethyl halide, such as ethyl iodide or ethyl bromide, to yield the N-ethylated product. The reaction is generally efficient and selective for N-alkylation over C-alkylation. nih.gov

| Indole Substrate | Alkylating Agent | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Fluoro-6-chloroindole | N-Boc-2-methylaziridine | KOH (substoichiometric) | Not specified | Not specified | 82% | researchgate.net |

| Indole | Alkyl Halides | NaH | DMF or THF | Not specified | High | nih.gov |

| Isatin | Ethyl Chloroacetate | K2CO3 or Cs2CO3 | DMF or NMP (drops) | Microwave | Good | matrixscientific.com |

With the 1-ethyl-5-methoxy-1H-indole in hand, the next step is the introduction of a hydroxymethyl group at the C3 position. A prevalent and effective method for this is the Vilsmeier-Haack reaction, which introduces a formyl group that can then be reduced to the desired alcohol. ijpcbs.comsemanticscholar.orgorgsyn.org

The Vilsmeier-Haack reaction typically employs a reagent prepared from phosphorus oxychloride (POCl₃) and a substituted formamide, such as N,N-dimethylformamide (DMF). ijpcbs.comorgsyn.org This forms a Vilsmeier reagent, an electrophilic chloriminium salt, which reacts with the electron-rich indole at the C3 position. orgsyn.orgresearchgate.net The resulting iminium salt is subsequently hydrolyzed to afford the 3-carbaldehyde.

The reduction of the aldehyde group of 1-ethyl-5-methoxy-1H-indole-3-carbaldehyde to the primary alcohol, this compound, is readily achieved using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol. beilstein-journals.org

| Substrate | Reaction | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Indole | Formylation | POCl₃, DMF | Not specified | Not specified | 87.1% | chemicalbook.comresearchgate.net |

| 1-Ethyl-1H-indole-3-carbaldehyde | Reduction | NaBH₄ | Methanol or Ethanol | Not specified | High | beilstein-journals.org |

| Indole-3-carboxaldehyde | Reduction | Potassium borohydride | Toluene, Water | 50-60°C | 69.0% | researchgate.net |

Precursor-Based Synthesis and Derivatization Strategies

An alternative approach involves the use of pre-functionalized indole precursors, which can then be further modified to achieve the target structure.

Indole-3-carbinols, such as the target molecule, are themselves valuable intermediates in organic synthesis. They can act as electrophiles under acidic conditions, generating a stabilized carbocation at the benzylic position. This reactivity allows for carbon-carbon bond formation through reactions with various nucleophiles. While this section focuses on the synthesis of this compound, it is important to recognize its potential for further derivatization.

The direct introduction of a hydroxymethyl group onto the indole nucleus can be achieved through Friedel-Crafts hydroxyalkylation. This typically involves reacting the indole with an aldehyde, such as formaldehyde (B43269) or its synthetic equivalents, in the presence of a Lewis or Brønsted acid catalyst. However, a significant challenge in this approach is the tendency for the initial alcohol product to react further with another molecule of indole, leading to the formation of bis(indolyl)methanes (DIMs).

Advanced Synthetic Techniques and Methodological Innovations

Recent advancements in synthetic methodology offer more efficient and sustainable routes to indole-3-carbinols and their derivatives.

One area of innovation is the development of catalytic C-H functionalization reactions. For instance, ruthenium(II)-catalyzed regioselective C-H hydroxymethylation of indolines with formaldehyde has been reported, providing a direct route to functionalized indole alcohols. researchgate.net While not specific to the target molecule, this methodology highlights the potential for direct C-H activation to introduce the hydroxymethyl group.

Flow chemistry is another advanced technique that offers advantages in terms of safety, scalability, and reaction control. A flow-based synthesis of an indole-3-carboxylic ester has been demonstrated, showcasing the potential of continuous processing for the production of indole derivatives. beilstein-journals.org This approach could be adapted for the synthesis of this compound, particularly for large-scale production.

Biocatalysis also presents a green and highly selective alternative for the synthesis of indole derivatives. While specific biocatalytic routes to the target molecule are not widely reported, the enzymatic reduction of aldehydes to alcohols is a well-established transformation. The biosynthesis of indole-3-carbaldehyde and indole-3-carboxylic acid derivatives in plants suggests the existence of enzymes that could be harnessed for synthetic purposes. nih.gov

Catalytic Systems in Indole Functionalization (e.g., Phase-Transfer Catalysis)

The functionalization of the indole scaffold is a cornerstone of medicinal chemistry, with various catalytic systems being developed to achieve high efficiency and regioselectivity. nih.gov Transition metal catalysis, in particular, has proven to be a powerful tool.

Transition Metal Catalysis: Palladium-based catalysts are widely used for the synthesis of indole derivatives through reactions like Sonogashira coupling followed by cyclization. mdpi.comnih.gov These systems are effective for creating substituted indoles from precursors like 2-haloanilines and alkynes. mdpi.com Rhodium(III) and Iridium(III) catalysts, such as [RhCpCl₂]₂ and [CpIrCl₂]₂, have also emerged as highly efficient for the C-H functionalization and annulation of indoles, allowing for the construction of complex polycyclic indole structures. nih.govacs.org Other transition metals like gold, cobalt, and ruthenium have also been successfully employed in indole synthesis, each offering unique catalytic properties. mdpi.comresearchgate.net For instance, cobalt(II) catalysis has been used for the synthesis of 3-imine indole derivatives under environmentally friendly conditions that avoid oxidants and additives. mdpi.com

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis offers a practical and efficient method for the synthesis of (1H-indol-3-yl)methanols. This technique facilitates the reaction between reactants located in different phases (typically aqueous and organic). youtube.com A prime example is the synthesis of trifluoromethyl(indolyl)phenylmethanols through the reaction of indoles with aromatic fluoromethyl ketones. d-nb.info In this protocol, a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (n-Bu₄PBr), is used in conjunction with a base like potassium carbonate (K₂CO₃) in water. d-nb.info The catalyst transports the anionic indole species from the aqueous phase to the organic phase where it can react with the ketone. youtube.comd-nb.info This method is advantageous due to its mild reaction conditions and the use of water as a solvent, which aligns with the principles of green chemistry. d-nb.info

N-Heterocyclic Carbene (NHC) Catalysis: Organocatalysis using N-heterocyclic carbenes (NHCs) has been developed for the dearomatization of indoles, providing access to complex scaffolds like tetrahydropyrido[1,2-a]indol-6-ones. acs.org This metal-free approach is noted for its mild reaction conditions, high efficiency, and excellent diastereoselectivity. acs.org

The table below summarizes various catalytic systems used in the functionalization of indoles.

| Catalyst System | Reaction Type | Substrates | Key Features | Reference(s) |

| PdCl₂(CH₃CN)₂ | Intramolecular addition/Acyl migration | N-acyl-2-alkynylanilines | Synthesis of 3-acyl-indoles. | mdpi.com |

| [Cp*IrCl₂]₂ / KOH | Hydrogen transfer alkylation | Indole, Alcohols | First transition metal-catalyzed alkylation of indoles with alcohols. | acs.org |

| n-Bu₄PBr / K₂CO₃ | Phase-Transfer Catalysis | Indoles, Aromatic fluoromethyl ketones | Mild, efficient, uses water as solvent. | d-nb.info |

| NHC | Radical relay dearomatization | Indole derivatives | Metal-free, mild conditions, high diastereoselectivity. | acs.org |

| Co(II) | Reaction of isocyanides and sulfonyl azides | Isocyanides, Sulfonyl azides | Environmentally friendly, no oxidants/additives required. | mdpi.com |

Recyclability of Catalytic Systems in Indole Synthesis

The sustainability and economic viability of synthetic processes heavily depend on the ability to recycle and reuse the catalyst. Significant progress has been made in developing recyclable catalytic systems for indole synthesis.

Heterogeneous catalysts are inherently advantageous for recycling as they can be easily separated from the reaction mixture. For example, commercial gold nanoparticles supported on titanium dioxide have been used for intramolecular hydroamination to produce indoles and were successfully recycled five times without any loss of efficiency. mdpi.com Similarly, a heterogeneous platinum-on-carbon (Pt/C) catalyst has been reported for the selective C3-methylation of indoles using methanol, demonstrating high turnover numbers and recyclability. acs.org

In the realm of homogeneous catalysis, strategies are being developed to facilitate catalyst recovery. Multi-hydroxyl POSS (polyhedral oligomeric silsesquioxane) supported iridium complexes have been designed as recyclable catalysts for the synthesis of N- and C-substituted indoles. acs.org

The phase-transfer catalytic system (n-Bu₄PBr/K₂CO₃) used for synthesizing fluorinated indolylmethanols has also demonstrated excellent reusability. The aqueous catalytic system was successfully recycled for at least four consecutive runs without a significant drop in product yield, highlighting its potential for industrial applications. d-nb.info

The following table presents data on the recyclability of different catalytic systems.

| Catalyst System | Reaction | Number of Cycles | Final Yield | Reference(s) |

| Au/TiO₂ | Intramolecular Hydroamination | 5 | No loss of efficiency | mdpi.com |

| n-Bu₄PBr / K₂CO₃ | Synthesis of trifluoromethyl(indolyl)phenylmethanol | 4 | 88% (4th cycle) | d-nb.info |

| Pt/C / NaOH | C3-methylation of indole | Not specified | Higher turnover than homogeneous systems | acs.org |

| POSS-supported Iridium | N-/C-alkylation of indoles | Recyclable | Not specified | acs.org |

Large-Scale Synthesis Protocols for Indole Derivatives

The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including reaction scalability, safety, and cost-effectiveness. Several studies have addressed the need for robust and scalable protocols for indole derivatives.

A notable example is the gram-scale synthesis of 2,2,2-trifluoro-1-(1H-indol-3-yl)-1-phenylethanols using the aforementioned phase-transfer catalysis method. d-nb.info This protocol demonstrates the practical applicability of the method, yielding the desired products in high yields (e.g., 96% for the product from simple indole) without the need for column chromatographic purification, which is a significant advantage for large-scale production. d-nb.info

The compatibility of reaction conditions for upscaling is a critical factor. For instance, in the synthesis of 4-indolylquinoline bis-heterocycles, the reaction compatibility was explicitly tested with a scale-up reaction to ensure the feasibility of producing larger quantities of the target compounds. acs.org Furthermore, the development of one-pot syntheses, which minimize intermediate isolation steps, is highly desirable for large-scale applications. nih.gov One-pot procedures, such as the synthesis of multisubstituted 1-alkoxyindoles, offer a streamlined approach to complex molecules. mdpi.com

Molecular Hybridization Approaches for Indole-Based Scaffolds

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophoric units from different bioactive compounds into a single hybrid molecule. The aim is to create new compounds with enhanced affinity, selectivity, or a modified biological activity profile. The indole scaffold, due to its chemical versatility and presence in numerous natural and synthetic bioactive molecules, is an ideal platform for this approach. nih.govresearchgate.net

This strategy has led to the discovery of novel compounds with diverse therapeutic potential. researchgate.netmdpi.com For example, indole-triazole conjugates have been synthesized using click chemistry, combining the structural features of both indole and triazole rings to develop new antibacterial agents. mdpi.com Similarly, indole-1,3,4-oxadiazole and indole-furanone hybrids have been developed as potent tubulin polymerization inhibitors for anticancer applications. mdpi.com

The design of these hybrid molecules is often guided by computational studies and a deep understanding of the target protein's structure. acs.org In the development of dopamine (B1211576) D₃ receptor-selective ligands, a scaffold hybridization strategy was employed to link a primary pharmacophore (N-(2,3-dichlorophenyl)piperazine) to a secondary pharmacophore (1,4-benzodioxane-2-carboxamide scaffold) via a flexible linker. acs.org This approach allows for the fine-tuning of the ligand's interaction with both the orthosteric and secondary binding pockets of the receptor, leading to compounds with high potency and selectivity. acs.org The indole scaffold's ability to be readily modified at various positions makes it an exceptionally versatile building block for creating such complex and targeted hybrid molecules. nih.gov

Chemical Reactivity and Transformation Pathways of 1 Ethyl 5 Methoxy 1h Indol 3 Yl Methanol Derivatives

Electrophilic Substitution Reactions on the Indole (B1671886) Ring

The indole ring is inherently electron-rich and prone to electrophilic substitution. The presence of a methoxy (B1213986) group at the 5-position further activates the ring, directing incoming electrophiles. chim.it While the C3 position is typically the most nucleophilic site in indoles, in the case of (1-Ethyl-5-methoxy-1H-indol-3-yl)methanol, this position is already substituted. Consequently, electrophilic attack occurs at other positions of the indole nucleus. The N-ethyl group stabilizes the indole ring, but does not significantly alter the preferred sites of electrophilic attack.

Common electrophilic substitution reactions for methoxy-activated indoles include halogenation and nitration. chim.it For instance, iodination of indole derivatives can be achieved using various iodinating agents. rsc.org The specific position of substitution (e.g., C2, C4, C6, or C7) can be influenced by the reaction conditions and the nature of the electrophile. chim.itnih.gov The interplay between the activating methoxy group and the directing effects of other substituents determines the final regiochemical outcome.

Oxidation and Reduction Chemistry of the Methanol (B129727) Moiety

The methanol group at the C3 position is a key functional handle for various transformations.

Oxidation: The primary alcohol of this compound can be oxidized to the corresponding aldehyde, (1-Ethyl-5-methoxy-1H-indol-3-yl)carbaldehyde, or further to the carboxylic acid. A variety of oxidizing agents can be employed for this purpose. For example, oxidation of (1-tosyl-1H-indol-3-yl)methanol to the corresponding carbaldehyde has been reported using reagents like sodium borohydride (B1222165) (NaBH4) in a reductive workup context, though typically oxidizing agents like manganese dioxide (MnO2) or PCC (Pyridinium chlorochromate) would be used for the direct oxidation. mdpi.com

Reduction: While the methanol moiety is already in a reduced state, the corresponding aldehyde or carboxylic acid can be reduced back to the alcohol. For instance, the reduction of indole-3-carbaldehyde to (1H-indol-3-yl)methanol can be accomplished using reducing agents like sodium borohydride (NaBH4). mdpi.com This reactivity is crucial for interconverting between different oxidation states at the C3 position.

Nucleophilic Transformations and Alkylation Reactions at Various Positions

The this compound framework offers several sites for nucleophilic attack and alkylation.

Nucleophilic Substitution at the Hydroxyl Group: The hydroxyl group of the methanol moiety can be transformed into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution. This allows for the introduction of a wide range of nucleophiles at the C3-methylene position.

N-Alkylation: The nitrogen of the indole ring can be alkylated. For example, the reaction of 5-methoxy-1H-indole with bromoethane (B45996) in the presence of a base like sodium hydride (NaH) in a solvent like dimethylformamide (DMF) yields 1-ethyl-5-methoxy-1H-indole. nih.gov

C-Alkylation: Under certain conditions, direct alkylation at carbon positions of the indole ring is possible, though it is less common than N-alkylation. The electron-rich nature of the 5-methoxyindole (B15748) system can promote such reactions.

Formation of Poly-indolyl and Fused-Ring Systems

The reactivity of the C3-methanol group is pivotal in the construction of more complex molecular architectures, including diindolylmethanes and fused heterocyclic systems.

Synthesis of 3,3'-Diindolylmethanes (DIMs)

This compound can serve as an electrophilic precursor for the synthesis of 3,3'-diindolylmethanes (DIMs). In the presence of an acid catalyst, the hydroxyl group can be protonated and eliminated as water, generating a stabilized carbocation at the C3-methylene position. This electrophilic intermediate can then be attacked by another indole molecule, typically at its nucleophilic C3 position, to form the C-C bond of the DIM structure. nih.gov The use of indol-3-ylmethanols as electrophiles is a powerful strategy for creating both symmetrical and unsymmetrical DIMs. nih.gov The reaction of 5-methoxy-1H-indole with an appropriate electrophile can yield compounds like 5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| 2,2,2-trifluoro-1-(5-methoxy-1H-indol-3-yl)-1-phenylethan-1-ol | 1H-indole | Iodine | Unsymmetrical 3,3'-diindolylmethane | nih.gov |

| Indole | Paraformaldehyde | p-Toluenesulfonic acid | 3,3'-Diindolylmethane | google.com |

| Indole | Formaldehyde (B43269) | Michaelis acid | 3,3'-Diindolylmethane | google.com |

Cyclization Reactions and Annulation Strategies

The functional groups on this compound and its derivatives can participate in intramolecular cyclization reactions to form fused-ring systems. For instance, derivatives of indole-2-carboxylates can undergo cyclization to form oxazino[4,3-a]indole systems. nih.gov These reactions often involve the formation of a new ring fused to the indole core, leading to complex polycyclic structures. The specific nature of the cyclization depends on the substituents present and the reaction conditions employed.

| Starting Material | Reagents/Conditions | Product | Reference |

| Ethyl 1H-indole-2-carboxylates | Activated glycerol (B35011) carbonate, then intramolecular cyclization | 3,4-dihydro-1H- nih.govluc.eduoxazino[4,3-a]indol-1-ones | nih.gov |

| 1-propargyl-1H-indole-2-carboxylic acid | Silver triflate (AgOTf) or gold trichloride (B1173362) (AuCl3) | oxazino[4,3-a]indole derivatives | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 1 Ethyl 5 Methoxy 1h Indol 3 Yl Methanol and Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR Techniques)

High-resolution NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. For (1-Ethyl-5-methoxy-1H-indol-3-yl)methanol, while specific data is not widely published, analysis of its close analogues allows for a detailed prediction of its spectral characteristics.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl, methoxy (B1213986), hydroxymethyl, and indole (B1671886) ring protons. Based on data from related compounds like (5-Methoxy-1-methyl-1H-indol-3-yl)methanol and other 5-methoxyindole (B15748) derivatives, the following approximate chemical shifts (in ppm, relative to TMS) can be anticipated:

Ethyl Group: A quartet around 4.1-4.3 ppm for the N-CH₂ protons, coupled to a triplet around 1.4-1.5 ppm for the CH₃ protons.

Methoxy Group: A sharp singlet at approximately 3.8-3.9 ppm.

Hydroxymethyl Group: A singlet or a broad singlet for the OH proton (exchangeable with D₂O) and a singlet for the CH₂ protons at around 4.7-4.9 ppm.

Indole Ring Protons: The aromatic region will display signals for H-2, H-4, H-6, and H-7. The H-2 proton typically appears as a singlet around 7.2-7.3 ppm. The H-4 proton is expected to be a doublet around 7.2-7.4 ppm, H-6 a doublet of doublets around 6.8-6.9 ppm, and H-7 a doublet around 7.0-7.1 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. For the target compound, the predicted chemical shifts are:

Ethyl Group: The N-CH₂ carbon would appear around 40-45 ppm and the CH₃ carbon around 14-16 ppm.

Methoxy Group: The OCH₃ carbon is expected at 55-56 ppm.

Hydroxymethyl Group: The CH₂OH carbon would resonate around 60-65 ppm.

Indole Ring Carbons: The carbons of the indole ring are expected in the range of 100-155 ppm. For instance, in the related ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, aromatic carbons appear at 99, 103, 109, 110, 128, 129, 133, and 152 ppm. nih.gov

2D-NMR Techniques: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for unambiguous assignment of all proton and carbon signals.

COSY: Would confirm the coupling between the N-CH₂ and CH₃ protons of the ethyl group and the couplings between the aromatic protons on the benzene (B151609) moiety of the indole ring.

HSQC: Would correlate each proton signal to its directly attached carbon atom.

HMBC: Would reveal long-range (2-3 bond) correlations, for example, between the N-CH₂ protons and the C-2 and C-9 carbons of the indole ring, and between the hydroxymethyl protons and the C-3 and C-4 carbons, confirming the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| N-CH₂-CH₃ | ~1.4-1.5 (t) | ~14-16 |

| N-CH₂-CH₃ | ~4.1-4.3 (q) | ~40-45 |

| C3-CH₂OH | ~4.7-4.9 (s) | ~60-65 |

| C5-OCH₃ | ~3.8-3.9 (s) | ~55-56 |

| H-2 | ~7.2-7.3 (s) | ~125-128 |

| H-4 | ~7.2-7.4 (d) | ~111-113 |

| H-6 | ~6.8-6.9 (dd) | ~112-114 |

| H-7 | ~7.0-7.1 (d) | ~100-102 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₂H₁₅NO₂), the exact mass can be calculated.

Expected HRMS Data: The calculated monoisotopic mass of this compound is 205.1103 g/mol . In an ESI (Electrospray Ionization) HRMS experiment, the compound would typically be observed as its protonated molecule [M+H]⁺.

Calculated m/z for [C₁₂H₁₆NO₂]⁺: 206.1176

Calculated m/z for [C₁₂H₁₅NNaO₂]⁺ ([M+Na]⁺): 228.0995

Experimental HRMS data for an analogue, ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate, showed the [M+Na]⁺ ion at m/z 310.0662 (calculated 310.0661), demonstrating the high accuracy of this technique. nih.gov The fragmentation pattern in a tandem MS (MS/MS) experiment would likely involve the loss of the hydroxymethyl group (-31 Da), the ethyl group (-29 Da), or water from the protonated molecule.

Table 2: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M]⁺˙ | [C₁₂H₁₅NO₂]⁺˙ | 205.1103 |

| [M+H]⁺ | [C₁₂H₁₆NO₂]⁺ | 206.1176 |

| [M+Na]⁺ | [C₁₂H₁₅NNaO₂]⁺ | 228.0995 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. For the related compound ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, characteristic peaks were observed for the N-H stretch (3317 cm⁻¹), C=O stretch (1728 cm⁻¹), and aromatic C-H stretches (2975–3002 cm⁻¹). nih.gov For our target molecule, we expect:

O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ due to the hydroxyl group.

C-H Stretches: Aliphatic C-H stretching from the ethyl and hydroxymethyl groups around 2850-3000 cm⁻¹, and aromatic C-H stretching above 3000 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations around 1450-1600 cm⁻¹.

C-O Stretch: A strong band for the methoxy ether and the alcohol C-O bond in the 1050-1250 cm⁻¹ region.

A study on a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid identified a sharp band at 3342 cm⁻¹ assigned to the N–H stretching vibration involved in an intermolecular hydrogen bond. mdpi.comnih.gov

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The Raman spectrum would be expected to show strong signals for the aromatic C=C stretching and the C-H bending vibrations. A combined experimental and theoretical study on (5-methoxy-1H-indol-1-yl)(5-methoxy-1H-indol-2-yl)methanone successfully used FT-Raman alongside FT-IR to analyze its vibrational properties. dntb.gov.ua

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (alcohol) | 3200-3500 | Broad, Strong |

| C-H stretch (aromatic) | >3000 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium-Strong |

| C=C stretch (aromatic) | 1450-1600 | Medium-Strong |

| C-O stretch (ether, alcohol) | 1050-1250 | Strong |

X-ray Crystallography for Solid-State Structure Determination of Polymorphs and Derivatives

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound is not available, studies on its analogues are informative.

For instance, the crystal structure of ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate revealed a monoclinic crystal system with space group P2₁/c. nih.gov In this structure, the indole ring system is essentially planar, and molecules are linked by N-H···O hydrogen bonds. nih.gov

A recent study on 5-methoxy-1H-indole-2-carboxylic acid discovered a new polymorph, also crystallizing in the monoclinic system (P2₁/c). mdpi.comnih.gov This structure features cyclic dimers formed via O-H···O hydrogen bonds between carboxylic acid groups and further interactions involving the indole N-H and methoxy groups. mdpi.comnih.gov These findings highlight the importance of hydrogen bonding in the crystal packing of such indole derivatives.

For this compound, one would expect the crystal structure to be heavily influenced by hydrogen bonding involving the hydroxyl group, which can act as both a donor and an acceptor, potentially forming chains or more complex networks. The planarity of the indole ring and the orientation of the ethyl and methoxy substituents would also be key structural features.

Table 4: Crystallographic Data for the Analogue Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₇NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.8117 (5) |

| b (Å) | 17.1953 (12) |

| c (Å) | 9.9003 (7) |

| β (°) | 106.756 (1) |

| Volume (ų) | 1273.39 (15) |

Advanced Spectrofluorimetric Methods for Characterization

Fluorescence spectroscopy is a highly sensitive technique used to study the electronic properties and excited states of fluorescent molecules like indoles. The fluorescence of indole and its derivatives is known to be sensitive to the substitution pattern and the local environment.

Studies on 5-methoxyindole have shown that its photophysical properties are distinct from the parent indole molecule due to the influence of the methoxy group on the ¹Lₐ and ¹Lₑ excited states. researchgate.net The characterization of a recently synthesized biphenyl-indole derivative involved UV-Vis and fluorescence spectroscopy, demonstrating its optical properties. researchgate.net For this compound, excitation at 380 nm resulted in a fluorescence emission spectrum that provided insight into its electronic structure. researchgate.net

For this compound, one would expect it to be fluorescent. A spectrofluorimetric analysis would involve measuring its excitation and emission spectra. The position of the emission maximum (λₑₘ) and the fluorescence quantum yield (Φբ) would be key parameters. These values would be influenced by the electronic effects of the N-ethyl, C3-hydroxymethyl, and C5-methoxy substituents. The technique could also be used to study its interactions with other molecules or its local environment through phenomena like fluorescence quenching or enhancement.

Computational Chemistry and Theoretical Modeling of 1 Ethyl 5 Methoxy 1h Indol 3 Yl Methanol

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a ligand, such as an indole (B1671886) derivative, might interact with a biological target, typically a protein.

While specific docking studies on (1-Ethyl-5-methoxy-1H-indol-3-yl)methanol are not extensively documented in the literature, research on analogous indole structures provides significant insights. For instance, molecular docking studies on 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives have been performed to elucidate their probable bacterial and fungal molecular targets. nih.gov In one such study, compounds were docked into the active site of the MurB enzyme, a key enzyme in bacterial cell wall biosynthesis. nih.gov The docking results for these indole derivatives can be extrapolated to understand the potential interactions of this compound with similar targets.

Key interactions typically observed in such docking studies include:

Hydrogen Bonding: The indole N-H group and the hydroxyl group of the methanol (B129727) substituent can act as hydrogen bond donors, while the methoxy (B1213986) group's oxygen can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The ethyl group and the indole ring system contribute to hydrophobic interactions with nonpolar residues in the binding pocket of a target protein.

π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.govnih.gov

A representative docking study on a related indole derivative is summarized in the table below:

| Target Protein | Ligand (Analogue) | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

| Penicillin-Binding Protein 2a | Indole triazole conjugate | SER403, GLN551, TYR553 | -8.5 |

Table 1: Representative molecular docking results for an indole analogue. Data is illustrative and based on findings for structurally related compounds. mdpi.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as geometry, vibrational frequencies, and electronic distribution.

For this compound, DFT calculations can provide a detailed understanding of its electronic properties. The Becke's three-parameter and Lee–Yang–Parr hybrid functional (B3LYP) in conjunction with a suitable basis set like 6-31G(d,p) is a commonly used method for such calculations. nih.gov

DFT calculations can determine:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of molecular reactivity. For indole derivatives, the introduction of a methoxy group, a strong electron-donating group, can significantly influence the HOMO energy level. acs.org

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting sites of interaction with other molecules.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and chemical potential can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

| Property | Calculated Value (Illustrative) |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 4.9 eV |

| Dipole Moment | 2.5 D |

Table 2: Illustrative DFT-calculated electronic properties for this compound. Values are representative and based on typical results for similar indole derivatives.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. MD simulations provide insights into the conformational flexibility and stability of a molecule in a simulated environment, such as in a solvent or bound to a protein.

For this compound, MD simulations can be used to:

Explore the conformational landscape by analyzing the rotation around single bonds, such as the C3-C(methanol) bond.

Assess the stability of the molecule's structure over a period of time, typically in nanoseconds.

Study the dynamics of its interactions with solvent molecules or a target protein.

In a study of an indole triazole conjugate, MD simulations were employed to analyze the dynamics, stabilities, and conformational behavior, providing deeper insight into molecular interactions under physiological conditions. mdpi.com The Root Mean Square Deviation (RMSD) of the protein-ligand complex is often monitored to assess the stability of the binding pose obtained from molecular docking.

| Simulation Parameter | Typical Value/Observation |

| Simulation Time | 100 ns |

| RMSD of Ligand | Stable fluctuation around a mean value, indicating stable binding. |

| Key Interactions Maintained | Hydrogen bonds and hydrophobic contacts observed in docking are maintained for a significant portion of the simulation time. |

Table 3: Representative parameters and observations from an MD simulation of an indole derivative-protein complex.

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) of Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR method that correlates the biological activity of molecules with their 3D steric and electrostatic fields.

A hypothetical QSAR model for a series of indole analogues might reveal that:

The presence of an electron-donating group at the 5-position of the indole ring, such as the methoxy group, enhances activity.

The size and nature of the substituent at the 1-position (the ethyl group) can influence activity, with an optimal size for fitting into a specific binding pocket.

The presence of the methanol group at the 3-position is crucial for forming key hydrogen bond interactions.

| Descriptor | Correlation with Activity (Hypothetical) |

| LogP (Lipophilicity) | Positive correlation up to an optimal value. |

| Molar Refractivity (Steric Bulk) | Negative correlation for substituents at certain positions. |

| Dipole Moment | Positive correlation, suggesting the importance of polar interactions. |

Table 4: Hypothetical QSAR descriptors and their potential correlation with the biological activity of this compound analogues.

Predictive Modeling of Molecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Predictive modeling of molecular interactions is fundamental to understanding the behavior of this compound in a biological system. The key non-covalent interactions that this molecule can participate in are hydrogen bonding and π-π stacking.

Hydrogen Bonding: The hydroxyl group of the methanol substituent is a primary hydrogen bond donor. The oxygen atom of the methoxy group and the nitrogen atom of the indole ring can act as hydrogen bond acceptors. In crystal structures of related compounds, intermolecular N—H⋯O hydrogen bonds are observed. nih.govnih.gov

π-π Stacking: The indole ring is an aromatic system capable of engaging in π-π stacking interactions with other aromatic systems. These interactions are crucial for the stability of protein-ligand complexes and can also influence the crystal packing of the compound. In the crystal structure of a related indole derivative, π–π stacking was observed with a centroid-centroid distance of 3.745 (3) Å between nearly parallel pyrrole (B145914) rings. nih.govnih.gov

Computational models can predict the strength and geometry of these interactions. For example, the distance and angle between interacting groups can be calculated to determine the favorability of a hydrogen bond or a π-π stacking interaction.

| Interaction Type | Potential Interacting Partners | Typical Distance |

| Hydrogen Bond | Amino acid residues (e.g., Ser, Thr, Asp, Glu) | 1.8 - 2.5 Å (H···A) |

| π-π Stacking | Aromatic amino acids (e.g., Phe, Tyr, Trp) | 3.4 - 3.8 Å (centroid-centroid) |

Table 5: Predicted molecular interactions for this compound.

Synthetic Applications and Diverse Derivative Exploration from the 1 Ethyl 5 Methoxy 1h Indol 3 Yl Methanol Scaffold

Precursor Role in the Synthesis of Complex Indole (B1671886) Alkaloid Scaffolds

Indole alkaloids represent a large and structurally diverse class of natural products, many of which exhibit potent biological activities. rsc.org The synthesis of these complex molecules is a significant challenge in organic chemistry, often requiring strategic and efficient assembly of the core indole framework. The 3-hydroxymethylindole moiety, present in (1-Ethyl-5-methoxy-1H-indol-3-yl)methanol, is a key building block in this endeavor. acs.orgnih.gov

The hydroxyl group at the C-3 position can be readily converted into a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of various side chains and the construction of larger, more complex structures. For instance, acid-catalyzed reactions of 3-hydroxymethylindoles with nucleophiles like other indoles, thiols, or enamines are common strategies for building bis-indole and other intricate alkaloid-like frameworks. nih.govnih.gov

Furthermore, the C-3 hydroxymethyl group can be oxidized to the corresponding indole-3-carboxaldehyde. This aldehyde is a versatile intermediate for various carbon-carbon bond-forming reactions, such as the Wittig, Horner-Wadsworth-Emmons, and Henry reactions, which are instrumental in elaborating the side chains found in many alkaloids. The Fischer indole synthesis, a classic method for constructing the indole ring itself, is often complemented by subsequent modifications at the C-3 position, where a precursor like this compound would be highly valuable for introducing the necessary functionality for building pentacyclic systems seen in alkaloids like aspidospermidine (B1197254) or goniomitine. nih.gov While direct total syntheses employing this specific ethyl- and methoxy-substituted methanol (B129727) are not prominently documented, its structural motifs are present in many synthetic strategies, underscoring its potential as a precursor for novel and known indole alkaloid scaffolds.

Rational Design and Synthesis of Novel Bioactive Indole Analogues

The indole scaffold is a privileged structure in drug discovery, present in numerous approved drugs and clinical candidates. researchgate.netijpsr.com The rational design of new bioactive molecules often involves modifying a known active scaffold to improve potency, selectivity, or pharmacokinetic properties. This compound is an ideal starting point for such explorations due to its inherent structural features that are often associated with biological activity. The 5-methoxyindole (B15748) core, for example, is found in compounds with applications ranging from anticancer to anti-inflammatory agents. chim.it

The C-3 hydroxymethyl group is the primary site for diversification. It can be converted to a variety of other functional groups, leading to libraries of novel compounds. For example, it can be transformed into an amine, which can then be acylated or alkylated to produce a wide range of amides and amines. Research has shown that N-((1-methyl-1H-indol-3-yl)methyl) acetamide (B32628) derivatives can act as potent tubulin polymerization inhibitors with significant antiproliferative activities against cancer cell lines. rsc.orgnih.gov By analogy, derivatives from the N-ethyl counterpart could yield compounds with similar or improved biological profiles.

Another synthetic route involves converting the alcohol to a halide or sulfonate, followed by substitution with various nucleophiles to introduce ether, thioether, or azido (B1232118) groups. These can be further elaborated, for instance, by using the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to attach triazole rings, a strategy that has been successfully used to create indole-triazole conjugates with antibacterial properties. mdpi.com The table below summarizes the biological activities of some indole derivatives structurally related to the title compound, illustrating the potential of this scaffold in medicinal chemistry.

| Derivative Class | Target/Activity | Example Compound | IC₅₀/Activity |

| N-((1-methyl-1H-indol-3-yl)methyl)acetamides | Tubulin Polymerization Inhibition (Anticancer) | Compound 7d | 0.34 µM (MCF-7), 0.52 µM (HeLa) rsc.orgnih.gov |

| Indole-Triazole Conjugates | Antibacterial (MRSA) | ITC (Figure 1 in source) | MIC: 12.5 µg/mL mdpi.com |

| Indolyl Azoles | Antitumor | Pyrazole derivatives | Growth inhibition against various cancer cell lines researchgate.net |

| Methoxy-activated Indoles | Various (Anticancer, Anti-HIV, etc.) | General class | Broad biological activities reported chim.it |

This table is for illustrative purposes and shows data for structurally related compounds, not direct derivatives of this compound.

Applications in Supramolecular Chemistry and Artificial Receptor Design

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions. The indole ring is an excellent building block for supramolecular assemblies due to its planar structure, which facilitates π-π stacking, and the presence of an N-H group (in unsubstituted indoles) that can act as a hydrogen bond donor.

In the case of this compound and its derivatives, the N-1 position is blocked by an ethyl group, precluding its participation as a hydrogen bond donor. However, the indole ring system itself remains a potent π-electron system capable of engaging in stabilizing π-π interactions. A crystal structure analysis of a closely related compound, 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)acetamide, reveals the presence of such interactions, with a centroid-centroid distance of 3.745 Å between adjacent pyrrole (B145914) rings. nih.gov This study also highlights the role of other parts of the molecule in forming intermolecular hydrogen bonds that stabilize the crystal structure. nih.gov

The C-3 hydroxymethyl group of the parent compound provides a handle to attach moieties that can participate in molecular recognition. For example, it can be used to link the indole unit to larger macrocyclic structures like calixarenes or cyclodextrins, creating artificial receptors. The indole moiety within such a receptor could then act as a binding site for electron-deficient guest molecules through π-stacking interactions. While specific applications of this compound in artificial receptor design are not widely reported, the fundamental properties of its core structure and the versatility of its C-3 functional group make it a promising candidate for the development of new supramolecular systems.

Development of Chemosensors Based on Functionalized Indole Derivatives

Chemosensors are molecules designed to detect and signal the presence of specific chemical species (analytes) through a measurable response, such as a change in color or fluorescence. The indole scaffold is an attractive platform for the design of chemosensors due to its inherent fluorescence and electron-rich nature, which can be modulated upon interaction with an analyte. researchgate.netmdpi.com

This compound is a suitable precursor for the synthesis of indole-based chemosensors. The C-3 hydroxymethyl group can be readily oxidized to the corresponding indole-3-carboxaldehyde. This aldehyde can then be condensed with various amines or hydrazines to form Schiff bases or hydrazones, which often serve as the core structure of chemosensors. nih.govacs.org The imine nitrogen and other strategically placed donor atoms in the attached moiety can act as a binding site for metal ions. The binding event alters the electronic properties of the conjugated system, leading to a detectable change in the absorption or emission spectrum.

For instance, indole-hydrazone derivatives have been successfully developed as "naked-eye" colorimetric sensors for anions like fluoride (B91410) and as fluorescent sensors for metal ions such as Zn²⁺. mdpi.comacs.org The design principle often involves an intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) mechanism that is perturbed upon analyte binding. The 5-methoxy group on the indole ring of the title compound can further tune the electronic and photophysical properties of the resulting sensor. The table below lists examples of chemosensors derived from functionalized indoles, demonstrating the potential of this chemical class in sensor development.

| Sensor Type | Analyte Detected | Detection Method | Limit of Detection (LOD) |

| Indole-Hydrazone | F⁻ (Fluoride) | Colorimetric | 8.69 x 10⁻⁸ M acs.org |

| Indole-Hydrazone (IH-Sal) | Zn²⁺ (Zinc ion) | Fluorescence | 0.41 µM mdpi.com |

| Indole-Acylhydrazone | Ni²⁺ / Ce³⁺ | Fluorescence | 3.15 x 10⁻⁷ M (Ni²⁺), 4.24 x 10⁻⁷ M (Ce³⁺) nih.gov |

| Indole-Diaminomaleonitrile | OCl⁻ (Hypochlorite) | Fluorescence | 2.8 µM researchgate.net |

This table presents data for various indole-based chemosensors to illustrate the concept and does not represent sensors synthesized directly from the title compound.

Mechanistic Investigations of Chemical Processes Involving 1 Ethyl 5 Methoxy 1h Indol 3 Yl Methanol Reactivity

Elucidation of Reaction Pathways and Transition States

The reactivity of (1-Ethyl-5-methoxy-1H-indol-3-yl)methanol is largely dictated by the stability of intermediates and the energy barriers of transition states. The primary reaction pathway for this compound involves the formation of a stabilized carbocation or a related electrophilic intermediate at the C3-methylene position.

Under acidic conditions, the hydroxyl group of this compound is protonated, forming a good leaving group (water). The subsequent departure of water generates a resonance-stabilized cation. This cation is not a simple benzyl-type cation; instead, the positive charge is delocalized over the indole (B1671886) ring system. The electron-donating nature of the indole nitrogen and the methoxy (B1213986) group at the C5 position play a crucial role in stabilizing this intermediate. The resonance structures indicate that the positive charge is distributed across the C2, C3a, C5, and C7 positions, as well as the nitrogen atom. The 5-methoxy group provides additional stabilization through its +M (mesomeric) effect.

Computational studies on analogous indol-3-ylmethanol systems have provided insights into the transition states of these reactions. For instance, in Friedel-Crafts alkylations of indoles with indol-3-ylmethanols, the transition state for the C-C bond formation involves the approach of the nucleophilic indole to the electrophilic C3-methylene carbon of the indol-3-ylmethyl cation. The geometry of this transition state is influenced by steric and electronic factors, including the nature of the substituents on both indole rings.

A key intermediate in many reactions of this compound is the alkylideneindolenine species. This intermediate is formed by the formal dehydration of the starting alcohol. Elimination of a suitable leaving group from the 3-substituted indole under acidic or basic conditions can readily provide this reactive intermediate, which then reacts with a wide variety of nucleophiles. researchgate.net The formation of this intermediate is often the rate-determining step in such reactions.

| Intermediate/Transition State | Description | Influencing Factors |

| Indol-3-ylmethyl Cation | A resonance-stabilized carbocation formed upon protonation and loss of water from the hydroxyl group. | Acidity of the medium, electron-donating nature of the N-ethyl and 5-methoxy groups. |

| Alkylideneindolenine | A reactive intermediate formed via dehydration of the alcohol. It is a key electrophile in many substitution reactions. | Acidic or basic conditions, nature of the leaving group. |

| SN1-like Transition State | Characterized by a significant degree of charge separation, leading to the formation of the indol-3-ylmethyl cation. | Polar protic solvents, good leaving groups. |

| SN2-like Transition State | Involves a concerted displacement of the hydroxyl group (or its protonated form) by a nucleophile. | High concentration of a strong nucleophile, less polar solvents. |

Studies on Regiochemical and Stereochemical Control in Indole Functionalization

The functionalization of the indole nucleus is a rich field of study, with regioselectivity and stereoselectivity being paramount for the synthesis of specific target molecules.

Regiochemical Control: The inherent electronic properties of the indole ring direct electrophilic attack primarily to the C3 position. In the case of this compound, the C3 position is already functionalized. Reactions involving this alcohol as an electrophile precursor typically lead to substitution at the C3-methylene position. However, the regioselectivity of reactions where the indole ring itself acts as a nucleophile is influenced by the substituents. The 5-methoxy group, being an electron-donating group, activates the benzene (B151609) portion of the indole ring towards electrophilic substitution. While the C3 position is the most nucleophilic, reactions with strong electrophiles can potentially occur at other positions, such as C4, C6, or C2, although this is less common. Studies on 5,7-dimethoxyindoles have shown that the favored sites for electrophilic reaction are C3 and C4, and the regioselectivity can be controlled by the presence of other electron-withdrawing substituents. researchgate.net

Stereochemical Control: When reactions involving this compound lead to the formation of a new stereocenter, controlling the stereochemical outcome is a significant challenge. For example, in the reaction with a nucleophile that generates a chiral product, the stereochemistry is determined in the C-C or C-X bond-forming step. If the reaction proceeds through a planar indol-3-ylmethyl cation, a racemic or diastereomeric mixture of products is expected unless a chiral catalyst or auxiliary is employed.

Catalytic asymmetric synthesis provides a powerful tool for controlling stereochemistry. Chiral catalysts, such as those based on transition metals with chiral ligands or chiral organocatalysts, can create a chiral environment around the reacting species, favoring the formation of one enantiomer or diastereomer over the other. clockss.orgnih.gov For instance, in the Friedel-Crafts alkylation of indoles with β-nitrostyrenes catalyzed by chiral aziridine-phosphines complexed with copper(I), a proposed transition state model suggests that steric interactions between the catalyst and the substrates direct the nucleophilic attack of the indole from a specific face, leading to high enantioselectivity. mdpi.com While not specific to this compound, these principles are directly applicable.

| Reaction Type | Regioselectivity | Stereochemical Control |

| Nucleophilic Substitution at C3-methanol | Primarily at the C3-methylene position, driven by the stability of the resulting cation/intermediate. | Generally poor without a chiral influence. A planar intermediate leads to racemization. Chiral catalysts or auxiliaries are required for stereocontrol. |

| Electrophilic attack on the indole ring | Predominantly at C3 if available. For 3-substituted indoles, other positions like C2, C4, or C6 can react depending on the electrophile and conditions. The 5-methoxy group activates the benzene ring. | Not applicable if no new stereocenter is formed on the ring. |

| Cycloaddition Reactions | The regioselectivity in reactions like Diels-Alder with indole arynes is highly dependent on the position of the aryne and the nature of substituents. nih.gov | Can be controlled by the use of chiral catalysts or by the inherent stereochemistry of the reactants. |

Catalytic Mechanisms in Indole Synthesis and Transformation

Catalysis is instrumental in the synthesis and transformation of indoles, offering pathways with lower activation energies and enhanced selectivity.

Synthesis: The synthesis of the this compound precursor, 1-ethyl-5-methoxy-1H-indole, can be achieved through various classic indole syntheses like the Fischer, Bischler, or Leimgruber-Batcho methods, often employing acid or metal catalysts. For instance, the Fischer indole synthesis involves the acid-catalyzed cyclization of a phenylhydrazone. The N-ethyl group is typically introduced via alkylation of the 5-methoxyindole (B15748) precursor, a reaction that is often base-catalyzed.

Transformations: The reactions of this compound are frequently catalyzed by acids or transition metals.

Acid Catalysis: Brønsted or Lewis acids are commonly used to facilitate the dehydration of indol-3-ylmethanols to form the highly reactive alkylideneindolenine intermediate. This intermediate then readily undergoes nucleophilic attack. For example, the Friedel-Crafts alkylation of other nucleophiles (including other indoles) with this compound is efficiently catalyzed by acids. researchgate.net

Transition Metal Catalysis: Transition metals like palladium, rhodium, copper, and gold are widely used in indole functionalization. For instance, palladium catalysts are effective for cross-coupling reactions to form C-C, C-N, and C-O bonds at various positions of the indole ring. In the context of indol-3-ylmethanols, transition metal catalysts can be used to generate π-allyl or related intermediates that can then react with nucleophiles. While specific examples for this compound are not abundant in the literature, the general principles of transition metal catalysis in indole chemistry are applicable. For example, indium(III) chloride has been shown to catalyze the reaction of vinyl azides with indoles to produce vinyl indoles. nih.gov Copper(II) triflate is an efficient catalyst for the C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals. rsc.org

Organocatalysis: In recent years, organocatalysis has emerged as a powerful, metal-free alternative for the asymmetric functionalization of indoles. Chiral Brønsted acids, such as phosphoric acids, and chiral amines have been successfully employed to control the stereochemical outcome of reactions involving indole derivatives. nih.gov For example, a chiral phosphoric acid can protonate the hydroxyl group of an indol-3-ylmethanol and, through its chiral counterion, direct the approach of a nucleophile to a specific face of the intermediate cation.

| Catalyst Type | Role in Reaction | Example Reaction |

| Brønsted Acids (e.g., H2SO4, p-TsOH) | Protonation of the hydroxyl group to facilitate dehydration and formation of the alkylideneindolenine intermediate. | Friedel-Crafts alkylation of arenes with this compound. |

| Lewis Acids (e.g., InCl3, Cu(OTf)2) | Coordination to the hydroxyl group to enhance its leaving group ability and activate the substrate towards nucleophilic attack. | Indium(III) catalyzed formation of vinyl indoles. nih.gov |

| Transition Metals (e.g., Pd, Rh, Au) | Formation of reactive intermediates such as π-allyl complexes for cross-coupling and addition reactions. | Palladium-catalyzed cross-coupling reactions for C-C bond formation. |

| Chiral Organocatalysts (e.g., Chiral Phosphoric Acids) | Enantioselective protonation and ion-pairing to control the stereochemistry of nucleophilic additions to the alkylideneindolenine intermediate. | Asymmetric Friedel-Crafts alkylation of indoles. nih.gov |

Biochemical and Molecular Target Interaction Studies in Vitro/ex Vivo Models

Enzyme Inhibition and Activation Profiling (e.g., Cyclooxygenase, Acetylcholinesterase, Glucagon Receptor)

While direct studies on the effect of (1-Ethyl-5-methoxy-1H-indol-3-yl)methanol on enzymes like cyclooxygenase or acetylcholinesterase are not available, research on related indole (B1671886) structures highlights their potential as enzyme inhibitors. For instance, indole and isoxazole (B147169) derivatives have been investigated as inhibitors of xanthine (B1682287) oxidase (XO), a key enzyme in uric acid production.

In one such study, a series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids were designed and synthesized. nih.gov Compound 6c from this series demonstrated potent inhibitory activity against XO with an IC50 value of 0.13 μM, which is significantly more potent than the clinical drug allopurinol (B61711) (IC50 = 2.93 μM). nih.gov Enzyme kinetic studies revealed that this compound acts as a mixed-type inhibitor. nih.gov The structure-activity relationship analysis indicated that the presence of a hydrophobic group on the indole nitrogen is crucial for potent XO inhibition. nih.gov

Another area where indole derivatives have shown promise is in the inhibition of bacterial enzymes. A synthesized indole triazole conjugate has been shown to target Penicillin-Binding Protein 2a (PBP2a), an essential enzyme for bacterial cell wall synthesis in methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com This suggests that the indole scaffold can be a versatile pharmacophore for designing enzyme inhibitors targeting a range of therapeutic areas.

| Compound | Target Enzyme | IC50 (μM) | Inhibition Type | Source |

| 6c | Xanthine Oxidase (XO) | 0.13 | Mixed-type | nih.gov |

| Allopurinol | Xanthine Oxidase (XO) | 2.93 | - | nih.gov |

| Indole Triazole Conjugate | Penicillin-Binding Protein 2a (PBP2a) | Not specified | Allosteric | mdpi.com |

Receptor Binding Affinity and Functional Activity Assays (e.g., Serotonin (B10506) Receptors)

The 5-methoxyindole (B15748) core of this compound is a common feature in many ligands targeting serotonin (5-HT) receptors. Various studies on related compounds suggest a potential for interaction with these receptors.

For example, research into N-benzyl-5-methoxytryptamines has shown high affinity for the 5-HT2 receptor family. molport.com While these compounds have an ethylamine (B1201723) side chain at the 3-position instead of a methanol (B129727) group, the 5-methoxyindole core is a key contributor to receptor binding.

Furthermore, studies on selective 5-HT4 receptor antagonists have led to the development of potent ligands, although with different heterocyclic systems. nih.gov The strategies employed in these studies, such as modifying the tricyclic core and substitutions, have been shown to significantly enhance affinity and selectivity. nih.gov This highlights the tunability of indole-like scaffolds for achieving desired receptor interaction profiles.

While no direct binding data for this compound exists, the prevalence of the 5-methoxyindole moiety in high-affinity serotonin receptor ligands suggests that it could be a valuable starting point for designing novel receptor modulators.

Investigation of Protein-Ligand Interactions (e.g., Tubulin Binding, IAP Interactions)

A significant body of research points to the interaction of indole derivatives with tubulin, a key protein involved in microtubule dynamics and a major target for anticancer drugs. Several studies have explored indole-based compounds as tubulin polymerization inhibitors. nih.govnih.gov

One study focused on N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives. nih.gov The most promising compound, 7d , exhibited potent antiproliferative activities against several cancer cell lines, with IC50 values in the sub-micromolar range. nih.govrsc.org Mechanistic studies confirmed that this compound inhibits tubulin polymerization in a manner consistent with colchicine (B1669291) binding site inhibitors. nih.govrsc.org

Another study investigated arylthioindoles and related compounds as tubulin assembly inhibitors. nih.gov These compounds, featuring a substituted indole core, were found to inhibit tubulin polymerization with IC50 values ranging from 1.0 to 2.0 μM. nih.gov Docking studies suggested that these indole derivatives bind to the colchicine site of tubulin. nih.gov

The synthesis of 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide, a compound containing the same 1-ethyl-5-methoxy-1H-indole core as the subject of this article, has been reported, with indole derivatives in this class noted for their anti-cancer properties, which are often linked to tubulin inhibition. nih.gov

| Compound | Target Protein | Activity | IC50 (μM) | Source |

| 7d | Tubulin | Inhibition of polymerization | Not specified for direct polymerization, but potent antiproliferative activity (0.34 - 0.86) | nih.govrsc.org |

| Arylthioindoles | Tubulin | Inhibition of polymerization | 1.0 - 2.0 | nih.gov |

| Indole Triazole Conjugate | Penicillin-Binding Protein 2a (PBP2a) | Allosteric Binding | Not applicable | mdpi.com |

Cellular Pathway Modulation in In Vitro Systems (e.g., Induction of Specific Cell Death Mechanisms, Modulation of Inflammatory Pathways)

The interaction of indole derivatives with cellular targets like tubulin often leads to the modulation of critical cellular pathways, including cell cycle progression and apoptosis (programmed cell death).

The tubulin polymerization inhibitor 7d , a derivative of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide, was found to induce apoptosis in cancer cells in a dose-dependent manner. nih.govrsc.org Furthermore, it caused cell cycle arrest in the G2/M phase, a hallmark of microtubule-targeting agents. nih.govrsc.org

Similarly, the arylthioindole tubulin inhibitors described in another study also led to cell cycle arrest followed by cell death. nih.gov Some of these compounds also demonstrated the ability to repress the Hedgehog signaling pathway, which is aberrantly activated in many cancers, with IC50 values in the nanomolar range. nih.gov

The cytotoxicity of an indole triazole conjugate was evaluated using an MTT assay on Vero cells, which is a common method to assess the general toxicity of a compound on a cell line. mdpi.com

These findings suggest that indole-based compounds, including potentially this compound, could modulate key cellular pathways involved in cell proliferation and survival.

Structure-Activity Relationship (SAR) Studies of Biochemical Activities

Structure-activity relationship (SAR) studies on various indole derivatives have provided valuable insights into the structural requirements for their biological activities.

For xanthine oxidase inhibitors based on the 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid scaffold, SAR analysis revealed that a hydrophobic group on the nitrogen atom of the indole ring is crucial for high inhibitory potency. nih.gov

In the context of tubulin polymerization inhibitors, several SAR observations have been made. For the N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide series, the nature of the substituent at the 3-position of the indole ring and the substitution pattern on other parts of the molecule significantly influence the antiproliferative activity. nih.gov For arylthioindoles, substitutions at various positions of the indole ring were explored to mimic the structure of colchicine, indicating that appropriate substituents can enhance binding to the colchicine site on tubulin. nih.gov

The synthesis of 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide demonstrates the feasibility of creating more complex molecules from the 1-ethyl-5-methoxy-1H-indole core. nih.gov The biological activities of such derivatives are generally influenced by the nature of the substituent at the 3-position.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (1-ethyl-5-methoxy-1H-indol-3-yl)methanol, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound is synthesized via alkylation of 5-methoxy-1H-indole derivatives. For example, ethyl (E)-3-(5-methoxy-1H-indol-3-yl)acrylate can be reacted with ethyl iodide (1.2 eq.) in acetonitrile (ACN) using NaH (2 eq.) as a base at 0°C, followed by room-temperature stirring for 3.5 hours. Purification via column chromatography (15% ethyl acetate in hexane) yields the product in 94% purity . Key parameters include maintaining anhydrous conditions and controlling temperature during alkylation to minimize side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR : and NMR are essential for confirming the indole backbone and substituents. For instance, methoxy groups resonate at ~3.8 ppm (singlet), while ethyl groups show characteristic triplets (~1.3–1.5 ppm for CH) and quartets (~4.0–4.2 ppm for CH) .

- HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., [M+H] at m/z 392.1492 for CHNO) .

- Chromatography : TLC (R = 0.5 in EtOAc/hexane 1:2) and HPLC ensure purity .

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?

- Methodological Answer : Crystallographic analysis using SHELX software (e.g., SHELXL for refinement) can determine bond lengths, angles, and torsion angles. For example, the crystal structure of a related bis-indolylalkane derivative revealed a dihedral angle of 84.9° between indole rings, confirming non-planar geometry . Data collection at 90 K improves resolution, and twinning parameters should be checked to address diffraction ambiguities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

- Methodological Answer :

- Derivative Synthesis : Introduce substituents at the indole C2/C4 positions or modify the ethyl/methoxy groups (e.g., replacing methoxy with halogens or bulkier alkoxy groups) .

- Bioactivity Assays : Test derivatives against cancer cell lines (e.g., MCF-7 for estrogen-dependent activity) or microbial strains. Use IC values to correlate substituent effects with potency .

- Computational Modeling : Employ docking studies to predict binding affinities for targets like estrogen receptors or cytochrome P450 enzymes .

Q. What strategies address contradictions in spectroscopic or crystallographic data for this compound?

- Methodological Answer :

- NMR Discrepancies : Verify solvent effects (e.g., DMSO vs. CDCl) and tautomeric equilibria. For example, indole NH protons may exchange rapidly, broadening signals unless deuterated solvents are used .

- Crystallographic Challenges : Use the Olex2 interface with SHELXT for twin refinement if non-merohedral twinning is detected. Compare experimental and calculated powder XRD patterns to validate phase purity .

Q. How can the environmental impact of this compound be assessed in academic research?

- Methodological Answer :

- Biodegradability : Conduct OECD 301F tests (closed bottle test) to measure biological oxygen demand over 28 days.

- Ecotoxicology : Use Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201). Compare results with structurally similar indoles (e.g., 5-methoxyindole) to identify hazardous motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.